molecular formula C14H9ClN4OS B2670434 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921486-84-2

1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2670434
CAS No.: 921486-84-2
M. Wt: 316.76
InChI Key: FAUJBZIOKKKDEL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a prop-2-yn-1-ylthio group, and a pyrazolo[3,4-d]pyrimidinone core

Properties

IUPAC Name

1-(4-chlorophenyl)-6-prop-2-ynylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h1,3-6,8H,7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUJBZIOKKKDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 4-chlorophenylpyrazole.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents on the phenyl and thio groups. Examples include:

  • 1-(4-methylphenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 1-(4-fluorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The uniqueness of 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential for interactions with biological targets, while the prop-2-yn-1-ylthio group provides a reactive site for further chemical modifications.

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